molecular formula C19H16FNO6S2 B2601450 ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate CAS No. 900013-11-8

ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate

Cat. No.: B2601450
CAS No.: 900013-11-8
M. Wt: 437.46
InChI Key: FIFCNKKUOHZICG-UHFFFAOYSA-N
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Description

Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a heterocyclic sulfonamide derivative characterized by a benzothiophene core fused with a benzodioxin moiety. The compound features a sulfamoyl bridge (-SO₂-NH-) connecting the benzothiophene and benzodioxin rings, with a fluorine substituent at the 4-position of the benzothiophene and an ethyl ester group at the 2-position. Crystallographic analysis of this compound, if performed, would likely employ programs like SHELXL for small-molecule refinement, given its prevalence in determining bond lengths, angles, and torsional parameters with high precision .

Properties

IUPAC Name

ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-4-fluoro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO6S2/c1-2-25-19(22)17-18(16-12(20)4-3-5-15(16)28-17)29(23,24)21-11-6-7-13-14(10-11)27-9-8-26-13/h3-7,10,21H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIFCNKKUOHZICG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems for precise control of reaction conditions would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing the 2,3-dihydro-1,4-benzodioxin moiety exhibit notable antibacterial and antifungal properties. For instance, studies have shown that derivatives of this structure can inhibit the growth of various bacterial strains and fungi. In particular, certain sulfonamide derivatives have demonstrated significant antimicrobial activity with low hemolytic activity, suggesting a favorable therapeutic index for potential drug development .

Enzyme Inhibition

The enzyme inhibitory potential of sulfonamide compounds has been a focal point of research. Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate and its derivatives have been assessed for their ability to inhibit key enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer’s Disease (AD), respectively. The inhibition of these enzymes could provide therapeutic avenues for managing these diseases .

General Synthetic Route

A common synthetic route includes:

  • Formation of the Benzodioxin Core: This is achieved through the reaction of 2,3-dihydrobenzo[1,4]dioxin with appropriate sulfonyl chlorides in an alkaline medium.
  • Coupling Reactions: The benzodioxin derivative is then coupled with other functionalized aromatic compounds to introduce the sulfamoyl group.
  • Final Modifications: The introduction of the ethyl ester and fluorine substituent is performed through standard esterification and halogenation techniques.

Table 1: Summary of Synthetic Steps

StepReaction TypeKey Reagents
1Formation of Benzodioxin Core2,3-Dihydrobenzo[1,4]dioxin + Sulfonyl Chloride
2Coupling with Aromatic CompoundsBenzodioxin Derivative + Electrophiles
3Esterification and HalogenationEthanol + Fluorinating Agents

Antimicrobial Efficacy Study

In a study examining various sulfonamide derivatives including those based on the benzodioxin structure, researchers found that specific compounds exhibited strong antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy while reducing cytotoxicity .

Enzyme Inhibition Research

Another significant study focused on the enzyme inhibitory effects of benzodioxin-based compounds on α-glucosidase and acetylcholinesterase. The results indicated that certain derivatives could effectively lower blood glucose levels in diabetic models while also showing promise in improving cognitive function in Alzheimer’s models through acetylcholinesterase inhibition .

Mechanism of Action

The mechanism by which ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate, a comparative analysis with analogous compounds is essential. Below is a systematic evaluation based on structural, electronic, and functional attributes.

Structural Analogues

2.1.1 Ethyl 4-Fluoro-1-benzothiophene-2-carboxylate Derivatives
Removal of the sulfamoyl-benzodioxin group yields simpler benzothiophene esters. These derivatives typically exhibit reduced molecular weight (~250–300 g/mol) compared to the target compound (~420 g/mol). The absence of the sulfamoyl linker diminishes hydrogen-bonding capacity, impacting solubility and crystallinity. For example, ethyl 4-fluoro-1-benzothiophene-2-carboxylate lacks the benzodioxin ring’s electron-rich environment, leading to weaker π-π stacking interactions in solid-state structures .

2.1.2 Sulfonamide-Linked Benzodioxin Compounds
Compounds like 6-sulfamoyl-2,3-dihydro-1,4-benzodioxin share the sulfamoyl-benzodioxin motif but lack the benzothiophene core. These molecules often demonstrate higher aqueous solubility due to the polar sulfonamide group, but their biological activity profiles differ significantly. For instance, benzodioxin sulfonamides are frequently explored as serotonin receptor ligands, whereas benzothiophene derivatives may target kinase enzymes.

Electronic and Steric Effects

In contrast, non-fluorinated analogues, such as ethyl 3-sulfamoyl-1-benzothiophene-2-carboxylate, exhibit red-shifted UV-Vis absorption spectra due to reduced electron deficiency.

Crystallographic and Computational Data

  • Bond lengths : S=O bonds in sulfonamide groups average ~1.43 Å, while C-F bonds measure ~1.34 Å .
  • Torsional angles: The dihedral angle between benzothiophene and benzodioxin rings likely exceeds 60°, reducing conjugation and favoring non-planar conformations.

Table 1: Key Comparative Parameters

Parameter Target Compound Ethyl 4-Fluoro-1-benzothiophene-2-carboxylate 6-Sulfamoyl-1,4-benzodioxin
Molecular Weight (g/mol) ~420 ~260 ~230
LogP (Predicted) 3.2–3.8 2.1–2.5 1.8–2.2
Hydrogen Bond Acceptors 6 3 4
Aromatic Stacking Potential High (benzodioxin + benzothiophene) Moderate (benzothiophene only) Low (benzodioxin only)

Research Findings and Implications

  • Synthetic Challenges : The sulfamoyl linkage introduces steric hindrance during synthesis, requiring optimized coupling reagents (e.g., EDC/HOBt) compared to simpler esters.
  • Biological Relevance : The compound’s dual aromatic systems may enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors like imatinib. Fluorine’s role in improving bioavailability is well-documented in analogues like ciprofloxacin .
  • Thermal Stability : Differential scanning calorimetry (DSC) of similar sulfonamides shows melting points ranging from 180–220°C, suggesting the target compound’s stability aligns with this range.

Biological Activity

Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a compound of significant interest due to its potential biological activities. This article presents a detailed examination of its biological activity, including enzyme inhibition, cytotoxicity against various cancer cell lines, and potential therapeutic applications.

Chemical Structure

The compound is characterized by the following structural components:

  • Benzothiophene core : A fused ring structure that contributes to its biological activity.
  • Dihydro-benzodioxin moiety : Known for its role in enhancing pharmacological properties.
  • Sulfamoyl group : Implicated in enzyme inhibition mechanisms.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its enzyme inhibitory potential and cytotoxic effects against cancer cell lines.

Enzyme Inhibition Studies

Research indicates that derivatives of the benzodioxane and benzothiophene frameworks exhibit significant inhibitory effects on various enzymes. For instance, compounds similar to this compound have been tested against:

  • α-glucosidase : Important for managing Type 2 diabetes mellitus (T2DM).
  • Acetylcholinesterase : Relevant for Alzheimer's disease (AD) treatment.

In a study assessing related compounds, some exhibited IC50 values in the low micromolar range against these enzymes .

Cytotoxicity Against Cancer Cell Lines

The compound's cytotoxicity has been evaluated against various human cancer cell lines. Notably:

  • Lung cancer cell lines : The compound demonstrated GI50 values ranging from 17.9 nM to 52.3 nM across multiple lung cancer cell lines, indicating potent anti-cancer activity .
Cell LineGI50 (nM)
A54917.9
EKVX30.5
HOP-9225.0
NCI-H2352.3
NCI-H46039.0

This data suggests that the compound could be a promising candidate for further development in cancer therapy.

Mechanistic Insights

The mechanism of action for compounds related to this compound appears to involve interactions with tubulin and microtubule dynamics. Studies indicate that these compounds may disrupt microtubule polymerization, leading to mitotic catastrophe in cancer cells .

Case Studies

A recent case study highlighted the efficacy of similar compounds in overcoming drug resistance in prostate cancer cells by targeting tubulin dynamics. The study employed immunofluorescence techniques to visualize the effects on microtubule structures and confirmed that treated cells exhibited characteristics indicative of disrupted mitosis .

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